molecular formula C18H20N2O3S B2434747 N-{4-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]phenyl}acetamide CAS No. 496054-71-8

N-{4-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]phenyl}acetamide

Cat. No.: B2434747
CAS No.: 496054-71-8
M. Wt: 344.43
InChI Key: WBPXUTJNYXNVMR-UHFFFAOYSA-N
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Description

N-{4-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]phenyl}acetamide (CAS 496054-71-8) is a chemical compound with the molecular formula C18H20N2O3S and a molecular weight of 344.43 g/mol . This reagent features a 1,2,3,4-tetrahydroquinoline core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure incorporates a 6-methyl substitution on the tetrahydroquinoline ring and a sulfonyl group linking it to a phenylacetamide moiety. Compounds based on the 1,2,3,4-tetrahydroquinoline structure have been identified as key pharmacophores in various research areas. For instance, recent studies have explored 1,2,3,4-tetrahydroquinoline derivatives as novel inverse agonists of the retinoic acid receptor-related orphan receptor γ (RORγ), showing potential in oncology research, particularly in the context of prostate cancer . Other research has investigated tetrahydroquinoline and structurally related tetrahydroisoquinoline analogs for their activity as selective antagonists for various receptor targets, highlighting the versatility of this scaffold in drug discovery . Researchers can utilize this high-purity compound as a key intermediate or building block for the synthesis of more complex molecules. It also serves as a valuable reference standard in analytical studies and a core structure for exploring new chemical entities in pharmacological screening. The specific research applications for this compound will depend on the unique configuration of its methyl, sulfonyl, and acetamide functional groups. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[4-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-13-5-10-18-15(12-13)4-3-11-20(18)24(22,23)17-8-6-16(7-9-17)19-14(2)21/h5-10,12H,3-4,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPXUTJNYXNVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps. One common method includes:

Industrial Production Methods

Industrial production of this compound often involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-{4-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]phenyl}acetamide is widely used in various fields of scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modification of enzyme activity. The tetrahydroquinoline moiety may interact with specific receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylsulfonylphenyl)ethylamine: Similar structure but lacks the tetrahydroquinoline moiety.

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Contains a tetrahydropyridine ring instead of a tetrahydroquinoline ring.

Uniqueness

N-{4-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]phenyl}acetamide is unique due to the presence of both the sulfonyl group and the tetrahydroquinoline moiety, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various research applications .

Biological Activity

N-{4-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]phenyl}acetamide, a compound featuring a sulfonamide group attached to a tetrahydroquinoline moiety, has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant research findings pertaining to this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H18N2O2S
  • Molecular Weight : 302.39 g/mol

This compound is characterized by its sulfonamide linkage and a substituted tetrahydroquinoline ring, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various pharmacological effects. Key areas of investigation include:

1. Anticonvulsant Activity

Several studies have demonstrated the anticonvulsant potential of related compounds. For instance:

  • Mechanism : Compounds with similar structures have been shown to interact with neuronal voltage-sensitive sodium channels, which play a critical role in seizure activity.
  • Case Study : In a study involving various derivatives tested in maximal electroshock (MES) and pentylenetetrazole (PTZ) models, certain analogs exhibited significant anticonvulsant activity at doses ranging from 100 mg/kg to 300 mg/kg .
CompoundMES EfficacyPTZ EfficacyDose (mg/kg)
Compound AHighModerate100
Compound BModerateHigh300
N-{4-[(6-methyl...]}TBDTBDTBD

2. Antimicrobial Activity

Preliminary evaluations suggest that sulfonamide derivatives may possess antimicrobial properties:

  • Mechanism : The sulfonamide group is known for its ability to inhibit bacterial folic acid synthesis.
  • Research Findings : Several studies have reported varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

3. Anti-inflammatory Effects

The anti-inflammatory potential of related tetrahydroquinoline compounds has been explored:

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and modulate immune responses.
  • Case Study : In vitro studies indicated that certain derivatives reduced the production of TNF-alpha and IL-6 in macrophage cultures .

Research Findings

A comprehensive review of literature reveals diverse findings regarding the biological activities of this compound and its analogs:

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics is crucial for assessing the therapeutic viability of this compound:

  • Absorption : Preliminary data suggest moderate absorption rates in animal models.
  • Toxicity : Acute toxicity assessments showed no significant adverse effects at therapeutic doses .

Q & A

Basic: What synthetic methodologies ensure high-yield preparation of N-{4-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]phenyl}acetamide?

The synthesis typically involves multi-step organic reactions, including sulfonylation of tetrahydroquinoline derivatives and subsequent amide bond formation. Key considerations include:

  • Temperature and pH control : Optimal yields require maintaining temperatures between 0–25°C for sulfonylation and neutral pH (7–8) during amide coupling .
  • Solvent selection : Dichloromethane (DCM) or ethanol is preferred for sulfonylation, while polar aprotic solvents (e.g., DMF) enhance amide bond stability .
  • Purification : Column chromatography or recrystallization in methanol/water mixtures ensures purity (>95%) .

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR verify the tetrahydroquinoline core, sulfonyl group, and acetamide linkage. For example, the sulfonyl proton appears as a singlet near δ 3.1–3.3 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity, with retention times consistent with sulfonamide analogs .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+ at m/z ~405 for C20_{20}H21_{21}N2_{2}O3_{3}S) .

Advanced: How can contradictory data on biological activity across sulfonamide derivatives be resolved?

  • Standardized assays : Reproduce activities using uniform in vitro models (e.g., COX-2 inhibition for anti-inflammatory effects) to isolate structural contributions .
  • Structural nuances : Compare substituent effects; e.g., the 6-methyl group in the tetrahydroquinoline moiety may enhance membrane permeability vs. unsubstituted analogs .
  • Computational docking : Molecular dynamics simulations predict binding affinities to targets like kinases or GPCRs, resolving discrepancies between in vitro and in vivo results .

Advanced: What strategies improve solubility and bioavailability for in vivo studies?

  • Salt formation : Hydrochloride salts increase aqueous solubility by 10–20× compared to free bases .
  • Co-solvent systems : Use cyclodextrins or PEG-400 in formulations to enhance stability in physiological buffers .
  • Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) at the acetamide or sulfonyl positions to improve absorption .

Basic: What in vitro models are suitable for preliminary pharmacological screening?

  • Enzyme inhibition assays : Test against targets like carbonic anhydrase or histone deacetylases (HDACs) using fluorometric or colorimetric substrates .
  • Cell viability assays : Use cancer cell lines (e.g., MCF-7 or A549) with IC50_{50} determination via MTT or resazurin assays .
  • Anti-inflammatory models : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages .

Advanced: How can researchers elucidate the mechanism of action (MoA)?

  • Target identification : Employ affinity chromatography or pull-down assays with biotinylated derivatives to isolate binding proteins .
  • Transcriptomic profiling : RNA-seq or qPCR arrays identify differentially expressed genes in treated vs. untreated cells .
  • Pathway analysis : Western blotting for phosphorylation status of key signaling nodes (e.g., MAPK, PI3K/Akt) .

Basic: What are common synthetic impurities, and how are they mitigated?

  • By-products : Unreacted sulfonyl chloride or residual amines are minimized via excess reagent removal (e.g., aqueous washes) .
  • Oxidation products : Stabilize tetrahydroquinoline with antioxidants (e.g., BHT) during synthesis .
  • Purification : Gradient elution in HPLC or preparative TLC isolates the target compound from side products .

Advanced: How to design structure-activity relationship (SAR) studies for derivative optimization?

  • Substituent variation : Synthesize analogs with halogen (Cl, F) or methoxy groups at the phenyl ring to assess steric/electronic effects .
  • Scaffold hopping : Replace tetrahydroquinoline with piperazine or indole cores to evaluate bioactivity shifts .
  • Pharmacophore mapping : Overlay 3D structures of active/inactive analogs to identify critical hydrogen-bonding or hydrophobic features .

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